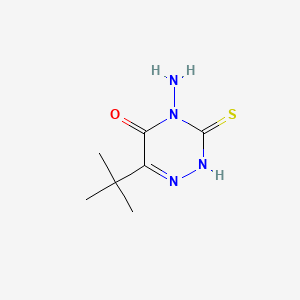

4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS No.: 33509-43-2

Cat. No.: VC1979601

Molecular Formula: C7H12N4OS

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33509-43-2 |

|---|---|

| Molecular Formula | C7H12N4OS |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | 4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

| Standard InChI | InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) |

| Standard InChI Key | OFKAVNQBCRJBJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NNC(=S)N(C1=O)N |

| Canonical SMILES | CC(C)(C)C1=NNC(=S)N(C1=O)N |

Introduction

Chemical Identity and Nomenclature

4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is identified by the CAS registry number 33509-43-2. The compound belongs to the triazine class of heterocyclic compounds, specifically containing a 1,2,4-triazine core structure. This six-membered heterocyclic ring contains three nitrogen atoms at positions 1, 2, and 4, with additional functional groups including a thioxo group, an amino group, and a tert-butyl substituent strategically positioned around the core structure .

The compound is known by several synonyms in the scientific literature, including 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, 4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one, and 4-Amino-6-(tert-butyl)-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one. It is also sometimes referred to more generically as 1,2,4-Triazinone or specifically as a metribuzin intermediate, highlighting its role in the synthesis of the commercial herbicide metribuzin .

Structural Identifiers

The compound's structural representation can be expressed through various chemical notation systems as shown in Table 1.

Table 1: Structural Identifiers of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

| InChI | InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) |

| InChIKey | OFKAVNQBCRJBJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NNC(=S)N(C1=O)N |

| PubChem CID | 676486 |

The structural formulation reveals the presence of a tert-butyl group at position 6 of the triazine ring, an amino group at position 4, a thioxo (C=S) group at position 3, and a carbonyl (C=O) group at position 5, creating the characteristic 1,2,4-triazin-5-one core structure .

Physical and Chemical Properties

The physical and chemical properties of 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one provide insights into its behavior under various conditions and its potential applications. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 200.26 g/mol | Computed |

| Physical Form | Solid | Observed |

| Color | White to Off-White | Observed |

| Melting Point | 215 °C | Experimental (in acetone or toluene) |

| Boiling Point | 284.7 ± 23.0 °C | Predicted |

| Density | 1.40 ± 0.1 g/cm³ | Predicted |

| pKa | 15.20 ± 0.40 | Predicted |

| Solubility | Slightly soluble in acetonitrile and chloroform | Experimental |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8 °C | Experimental |

The compound exists as a white to off-white solid under standard conditions with a melting point of 215 °C when recrystallized from acetone or toluene. Its limited solubility in common organic solvents such as acetonitrile and chloroform indicates its relatively polar nature, which is consistent with the presence of multiple nitrogen atoms and both thioxo and carbonyl groups .

The recommended storage conditions under inert gas at refrigerated temperatures suggest potential sensitivity to oxidation or other degradation pathways when exposed to atmospheric conditions over extended periods. This storage recommendation is particularly important when maintaining the compound's purity for synthetic applications or analytical standards .

Synthesis Methods

Several synthetic routes to 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one have been developed and optimized, particularly due to its importance as an intermediate in herbicide production. The three primary synthetic approaches are detailed below.

Thiocarbohydrazide Condensation Route

The most common and efficient synthesis method involves the condensation of trimethylpyruvic acid derivatives with thiocarbohydrazide. In this approach, trimethylpyruvic acid or its derivatives react with thiocarbohydrazide (H₂N-NH-CS-NH-NH₂) to form the desired triazine ring structure .

The reaction typically proceeds through the following sequence:

-

Trimethylpyruvic acid or its derivatives provide the carbon framework including the tert-butyl group

-

Thiocarbohydrazide contributes the nitrogen atoms for the triazine ring as well as the thioxo (C=S) functionality

-

Condensation and cyclization reactions form the heterocyclic ring structure

This method has been optimized for industrial production, with reported yields of approximately 85.3% and product purities exceeding 99% .

Pivaloyl Cyanide Route

An alternative synthetic approach starts with pivaloyl cyanide (also known as trimethylacetyl cyanide) as the key building block. The process involves:

-

Reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid

-

Subsequent reaction with thiocarbohydrazide to form the triazine ring structure

-

Isolation and purification of the target compound

This route is described in patent literature and offers certain advantages for scale-up under specific manufacturing conditions .

Optimized Industrial Synthesis

For industrial-scale production, a two-step process has been developed and patented:

-

First step: Reaction of pivaloyl cyanide with glacial acetic acid under hydrogen chloride gas at 8 bar pressure and 20-25 °C for four hours

-

Second step: The intermediate product is added to a mixture of thiocarbohydrazide, water, and concentrated hydrochloric acid

-

The reaction mixture is heated to 90 °C for 1.5 hours, then stirred at room temperature overnight

-

The product is isolated by cooling to 0 °C, filtration, washing with cold water, and drying under vacuum

This optimized process yields 78.6% of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one with a melting point of 205-209 °C .

The reaction conditions for the thiocarbohydrazide method are summarized in Table 3.

Table 3: Reaction Conditions for Synthesis via Thiocarbohydrazide Route

| Parameter | Condition | Notes |

|---|---|---|

| pH | 2-3 | Maintained with hydrochloric acid |

| Temperature | 50-80 °C | Initial reaction at 50 °C, then increased to 80 °C |

| Reaction Time | 5 hours | Total reaction time |

| Yield | 85.3% | Optimized conditions |

| Purity | 99.1% | After filtration and drying |

Crystal Structure and Molecular Characteristics

X-ray crystallographic studies have revealed important structural features of 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. The crystal structure has been determined and reported in the scientific literature, providing valuable insights into the molecular arrangement and interactions of this compound .

A particularly noteworthy feature of the crystal structure is the presence of intermolecular hydrogen bonding. Specifically, N—H···O hydrogen bonds link adjacent molecules into chains that run along the crystallographic c-axis. These hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice and influence the physical properties of the compound, including its melting point and solubility characteristics .

Applications and Significance

Role as an Intermediate in Herbicide Synthesis

The primary significance of 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one lies in its role as a key intermediate in the synthesis of commercially important herbicides. Specifically, it serves as a precursor in the production of 4-amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5(4H)-one, a herbicide commonly known as metribuzin or "Sencor" .

The conversion of 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one to metribuzin typically involves a methylation step, where the thioxo (C=S) group is converted to a methylthio (S-CH₃) group using methylating agents such as methyl iodide or methyl bromide .

Metribuzin is a broad-spectrum herbicide used primarily for pre-emergence application in potato crops at application rates of 0.75-1 kg per hectare. It effectively controls various weed species, making it an important agricultural chemical worldwide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume